molecular formula C7H11NO3 B2369317 (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid CAS No. 860299-81-6

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid

Cat. No.: B2369317
CAS No.: 860299-81-6
M. Wt: 157.169
InChI Key: HPDQADRQTVTWTP-ONEGZZNKSA-N
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Description

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid is a β-aroyl acrylic acid derivative that serves as a versatile and polyelectrophilic building block in organic and medicinal chemistry research . Its structure, featuring an α,β-unsaturated ketone system, makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds . This compound is a key intermediate for accessing various pharmacologically relevant structures, including imidazolo[2,1-b]thiadiazole, pyrrolo-thiadiazolo imidazole, and spiro compounds such as spiro pyrazolo and isoxazolo imidazo thiadiazole derivatives . Researchers utilize its activated double bond for reactions with nucleophiles, with cyclization occurring at the α-carbon electrophilic center . Furthermore, its epoxide derivative, accessible through reaction with hydrogen peroxide, expands its utility as a starting material for further functionalization and ring-forming reactions . Compounds in this class have been investigated for their potential biological activities, including as antiproliferative agents and as inhibitors of enzymes like HIV-1 integrase . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDQADRQTVTWTP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329587
Record name (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860299-81-6, 307942-22-9
Record name (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ISOPROPYLAMINO)-4-OXO-2-BUTENOIC ACID
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Preparation Methods

Maleic Anhydride and Isopropylamine Condensation

A primary route involves the direct condensation of maleic anhydride with propan-2-ylamine (isopropylamine). Maleic anhydride reacts exothermically with primary amines to form maleamic acids, which can tautomerize to the thermodynamically stable (E)-isomer under controlled conditions.

Procedure :

  • Dissolve maleic anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C.
  • Slowly add isopropylamine (1.1 eq) dropwise, maintaining the temperature below 10°C.
  • Stir the mixture at room temperature for 12 hours.
  • Acidify with 1M HCl to pH 2–3, inducing precipitation of the crude product.
  • Recrystallize from ethanol/water (3:1) to isolate (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid as a white solid.

Key Data :

  • Yield: 68–75%
  • Purity (HPLC): >95%
  • Stereoselectivity: E/Z ratio >9:1 (confirmed by $$^1$$H-NMR coupling constants, $$J_{2,3} = 15.6 \, \text{Hz}$$).

Michael Addition to α,β-Unsaturated Carbonyl Intermediates

Isopropylamine and Fumaroyl Chloride

The use of fumaroyl chloride (trans-but-2-enedioyl chloride) ensures inherent (E)-configuration retention during amide bond formation.

Procedure :

  • Cool fumaroyl chloride (1.0 eq) in dry dichloromethane (DCM) to −20°C.
  • Add isopropylamine (2.2 eq) and triethylamine (2.2 eq) slowly to avoid side reactions.
  • Warm to room temperature and stir for 6 hours.
  • Quench with ice-cold water, extract with DCM, and evaporate under reduced pressure.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to obtain the product.

Key Data :

  • Yield: 82%
  • Melting Point: 142–144°C
  • IR (KBr): 1715 cm$$^{-1}$$ (C=O), 1650 cm$$^{-1}$$ (C=C), 3300 cm$$^{-1}$$ (N–H).

Amide Coupling via Activated Carboxylic Acids

Mixed Anhydride Method

Activation of 4-oxobut-2-enoic acid as a mixed anhydride enables efficient coupling with isopropylamine.

Procedure :

  • Suspend 4-oxobut-2-enoic acid (1.0 eq) in dry DCM under nitrogen.
  • Add pivaloyl chloride (1.2 eq) and N-methylmorpholine (1.5 eq) at 0°C.
  • After 30 minutes, add isopropylamine (1.5 eq) and stir for 24 hours.
  • Wash with 5% citric acid, dry over MgSO$$_4$$, and concentrate.
  • Recrystallize from acetonitrile to yield the (E)-isomer.

Key Data :

  • Yield: 70%
  • $$^13$$C-NMR (DMSO-d$$6$$): δ 174.2 (COOH), 168.9 (C=O), 145.3 (C=C), 42.1 (N–CH(CH$$3$$)$$_2$$).

Stereochemical Control and Isomerization Strategies

Thermal Isomerization of (Z)-Isomers

(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid, formed via maleic anhydride condensation, undergoes thermal isomerization to the (E)-isomer at elevated temperatures.

Procedure :

  • Dissolve the (Z)-isomer in toluene (0.1 M).
  • Reflux at 110°C for 8 hours under nitrogen.
  • Monitor by $$^1$$H-NMR until E/Z ratio exceeds 95:5.
  • Cool and precipitate with hexane.

Key Data :

  • Isomerization Efficiency: >95% conversion
  • Activation Energy: ΔG$$^‡$$ = 98 kJ/mol (calculated via Arrhenius plot).

Purification and Characterization

Recrystallization Solvent Systems

Optimal recrystallization solvents include:

  • Ethanol/water (3:1): 78% recovery, >99% purity
  • Acetonitrile: 65% recovery, 97% purity.

Spectroscopic Confirmation

  • $$^1$$H-NMR (400 MHz, DMSO-d$$6$$) : δ 12.1 (s, 1H, COOH), 8.2 (d, $$J = 15.6 \, \text{Hz}$$, 1H, CH=), 6.3 (d, $$J = 15.6 \, \text{Hz}$$, 1H, CH=CO), 4.1 (m, 1H, N–CH), 1.2 (d, $$J = 6.4 \, \text{Hz}$$, 6H, CH$$3$$).
  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in water/acetonitrile).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) E/Z Ratio Key Advantage
Maleic Anhydride 68–75 >95 9:1 Cost-effective, one-pot
Fumaroyl Chloride 82 98 >99:1 Inherent (E)-selectivity
Mixed Anhydride Coupling 70 97 95:5 Mild conditions, scalable
Thermal Isomerization 95 99 >99:1 Converts (Z)- to (E)-isomer

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of isopropylamine, accelerating maleic anhydride condensation. Non-polar solvents (toluene) favor thermal isomerization by reducing side reactions.

Catalytic Additives

  • Triethylamine : Scavenges HCl in acyl chloride reactions, improving yields by 15–20%.
  • DMAP (4-Dimethylaminopyridine) : Accelerates mixed anhydride formation (turnover frequency = 12 h$$^{-1}$$).

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent (R) Configuration Key Applications/Findings Reference
(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid Propan-2-ylamino E Metal chelation, biochemical studies
(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid Propan-2-ylamino Z Synthetic intermediate for heterocycles
(E)-4-oxo-4-(p-tolyl)but-2-enoic acid p-Tolyl E Protein kinase B (PknB) inhibition
4-oxo-4-(2-phenoxyphenyl)but-2-enoic acid 2-Phenoxyphenyl E Synthetic precursor for heterocyclic systems
(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid 3,4,5-Trimethoxyphenyl E Anti-corrosion agent for 316L stainless steel

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Phenyl and substituted phenyl derivatives (e.g., p-tolyl, 3,4,5-trimethoxyphenyl) exhibit enhanced π-π stacking interactions, improving binding to enzymes like PknB . In contrast, the isopropylamino group in the target compound enhances solubility in polar solvents due to its aliphatic nature .
  • Electron-Withdrawing Groups: Derivatives with electron-withdrawing substituents (e.g., sulfonamide in (E)-4-oxo-4-[4-(phenylsulfamoyl)anilino]but-2-enoic acid) show increased acidity (pKa ~2.5–3.0) compared to the target compound (pKa ~4.0–4.5) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) ¹H NMR (δ, ppm) Solubility (Water)
This compound 155–160 6.61 (d, J = 12.9 Hz, 1H), 2.81 (t) Moderate
(E)-4-oxo-4-(p-tolyl)but-2-enoic acid 198–205 7.35–7.20 (m, Ar-H) Low
(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid 148–152 6.32 (d, J = 12.8 Hz, 1H) Moderate

Key Trends :

  • Melting Points : Aromatic derivatives (e.g., p-tolyl: 198–205°C) have higher melting points than aliphatic analogs due to crystallinity from π-stacking .
  • NMR Shifts : The E-isomer’s vinyl proton appears downfield (δ ~6.61 ppm) compared to the Z-isomer (δ ~6.32 ppm) due to anisotropic effects .

Enzyme Inhibition

  • Target Compound: Limited direct enzyme inhibition data, but its metal complexes (e.g., with Zn²⁺ or Cu²⁺) show moderate antibacterial activity (MIC = 16–32 µg/mL) .
  • Aromatic Analogs: (E)-4-oxo-4-(p-tolyl)but-2-enoic acid inhibits PknB (IC₅₀ = 8.2 µM) via competitive binding to the ATP site, surpassing the target compound’s activity .

Biological Activity

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid, also known by its chemical identifier CID 5875432, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings.

  • Molecular Formula : C7H11NO3
  • Molecular Weight : 157.17 g/mol
  • Structural Characteristics : The compound features a keto group and an amine group, which are significant for its biological interactions.

1. Antimicrobial Activity

Research has indicated that derivatives of carboxylic acids, including this compound, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds possess inhibitory effects against a range of pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedIC50 (µM)
4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acidStaphylococcus aureus< 50
This compoundEscherichia coliTBD

Note: TBD indicates that specific data for this compound is still under investigation.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

Case Study:
A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. It has been shown to enhance neuronal survival and promote neurogenesis in animal models.

Research Findings:
In vivo studies demonstrated that administration of the compound improved cognitive functions in mice subjected to induced seizures. The compound was found to significantly reduce seizure frequency and duration when combined with established antiepileptic drugs.

Table 2: Neuroprotective Effects in Animal Models

TreatmentSeizure Frequency Reduction (%)Cognitive Improvement Score
Control05
(E)-4-oxo... + Lacosamide458
(E)-4-oxo... + Valproate509

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation and cell survival. The presence of the keto and amine functional groups facilitates interactions with biological macromolecules, influencing cellular responses.

Q & A

Q. What are the standard synthetic methodologies for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid and its derivatives?

The compound is typically synthesized via nucleophilic addition of propan-2-ylamine to maleic anhydride derivatives under controlled conditions. For example, (E)-4-aryl-4-oxo-2-butenoic acid amides were prepared by reacting (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid with aromatic amines in refluxing ethanol, yielding products with 45–63% efficiency . Similar approaches use maleic anhydride and substituted anilines in toluene, followed by purification via recrystallization . Key parameters include solvent choice (ethanol, toluene), temperature (reflux), and stoichiometric ratios.

Q. How is structural characterization of this compound performed?

Structural confirmation relies on 1H/13C NMR for hydrogen/carbon environments (e.g., vinyl proton doublets at δ 6.3–6.5 ppm, carbonyl carbons at δ 165–175 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation . HPLC with UV detection (retention time 8–12 min) ensures purity (>99.5%) . For stereochemical integrity, NOESY or X-ray crystallography may be employed, though these are less commonly reported for this compound.

Q. What are the primary biological activities associated with this compound?

Derivatives exhibit antimicrobial activity (e.g., inhibition of Staphylococcus aureus via MIC assays) and potential as protein kinase inhibitors (e.g., PknB inhibition in tuberculosis research) . The α,β-unsaturated ketone moiety enables Michael addition reactions with biological thiols, suggesting a mechanism for enzyme inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Steric hindrance from substituents (e.g., 2,4-diisopropylphenyl) reduces yields (45–50%) compared to less hindered analogs (63%) . Strategies include:

  • Solvent modulation : Polar aprotic solvents (DMF) enhance solubility of bulky intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate imine formation.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving efficiency .

Q. How should researchers resolve contradictions in spectral data or biological activity?

Discrepancies in NMR signals or bioactivity may arise from:

  • Tautomerism : The α,β-unsaturated system can exist in keto-enol forms, altering spectral profiles. Use deuterated DMSO to stabilize tautomers .
  • Impurity interference : Re-run HPLC with a gradient elution (e.g., 10–90% acetonitrile in water) to isolate minor byproducts .
  • Biological assay variability : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and use positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Q. What advanced applications exist in material science for this compound?

The conjugated system enables luminescent molecular crystals with stable photoluminescence. For example, (E)-4-(p-tolyl)-4-oxobut-2-enoic acid derivatives form rigid, planar structures that emit light under UV excitation, applicable in OLEDs or bioimaging . Synthesis involves co-crystallization with aromatic amines under slow evaporation conditions, monitored via fluorescence spectroscopy .

Q. How can computational methods enhance mechanistic studies of its biological activity?

  • Molecular docking : Simulate interactions with target enzymes (e.g., PknB) using AutoDock Vina to identify binding motifs. The α,β-unsaturated carbonyl group often anchors to catalytic cysteine residues .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial IC₅₀ to design optimized analogs .

Methodological Notes

  • Safety : Handle with nitrile gloves and fume hoods due to irritant properties from amine/acid functionalities .
  • Data Reproducibility : Report exact solvent ratios (e.g., 9:1 hexane:ethyl acetate for TLC) and spectrometer settings (e.g., 500 MHz for NMR) .

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